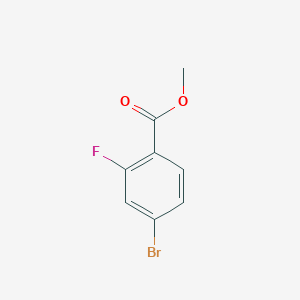

Methyl 4-bromo-2-fluorobenzoate

Overview

Description

Methyl 4-bromo-2-fluorobenzoate is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 . It is also known as 4-Bromo-2-fluorobenzoic Acid Methyl Ester . It is used as a reagent in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.577±0.06 g/cm3 (20 ºC 760 Torr) .Scientific Research Applications

Synthesis Applications : Methyl 4-bromo-2-methoxybenzoate, a compound related to Methyl 4-bromo-2-fluorobenzoate, has been synthesized from 4-bromo-2-fluorotoluene. This process involves several steps including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and esterification, yielding a product with a high purity of 99.8% (Chen, 2008).

Chemical Reactions and Synthesis Pathways : The compound has been used in the synthesis of 4H-1,4-benzoxazines, demonstrating its utility in complex organic reactions (Noriaki Kudo et al., 1996).

Biodegradation Studies : Alcaligenes denitrificans NTB-1, a bacterium, can utilize compounds like 4-bromo- and 4-iodobenzoate (similar to this compound) as a carbon and energy source. This study provides insights into the biodegradability of halogenated aromatic compounds (van den Tweel et al., 1987).

Analyzing Chemical Bond Behaviors : Research on the electrochemical reduction of methylfluorobenzoates, including compounds similar to this compound, has helped understand the behavior of C–F bonds in these compounds (A. Muthukrishnan et al., 2010).

Thermodynamic Properties : Studies on halogenosubstituted benzoic acids, which are structurally related to this compound, have provided valuable data on their thermodynamic properties. This information is crucial for material science and environmental assessments (K. Zherikova et al., 2019).

Synthesis and Antimicrobial Activity : Research has been conducted on the synthesis of novel thiazolines, which involve the use of substituted fluorobenzoylimino compounds. These compounds, closely related to this compound, have been evaluated for their antibacterial and antifungal properties, showing potential in medical applications (A. Saeed et al., 2010).

Pharmacological Studies : this compound derivatives have been explored for their potential in pharmacology, especially in relation to enzyme inhibition and receptor interaction studies (L. Reynolds et al., 1988).

Safety and Hazards

Methyl 4-bromo-2-fluorobenzoate is classified as a hazardous substance. It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name |

methyl 4-bromo-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLILIUSWDLJMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463040 | |

| Record name | METHYL 4-BROMO-2-FLUOROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179232-29-2 | |

| Record name | METHYL 4-BROMO-2-FLUOROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

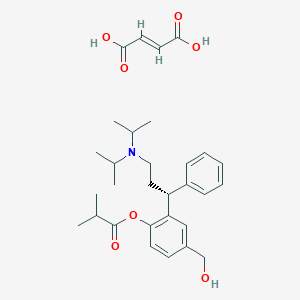

Q1: What is the role of Methyl 4-bromo-2-fluorobenzoate in the synthesis of retinoid derivatives?

A: this compound serves as a crucial building block in the synthesis of novel retinoid derivatives. [] It acts as an electrophilic coupling partner in a Suzuki coupling reaction with a boronic acid derivative (compound 2 in the paper). This reaction forms a key carbon-carbon bond, ultimately leading to the formation of the desired retinoid derivative 1b after hydrolysis.

Q2: What is the significance of synthesizing fluorinated retinoid derivatives like compound 1b?

A: Incorporating fluorine into organic molecules, particularly pharmaceuticals, can significantly alter their biological properties. [] In the case of retinoid derivatives, fluorination can influence their lipophilicity, metabolic stability, and binding affinity to target receptors. The research highlights that the fluorinated retinoid derivative 1b exhibits promising anti-cancer activity by inducing differentiation in HL-60 cells (a human leukemia cell line) with a lower IC50 value compared to all-trans retinoic acid (ATRA), a commercially available retinoid drug. This suggests that fluorination in this specific context might lead to improved potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

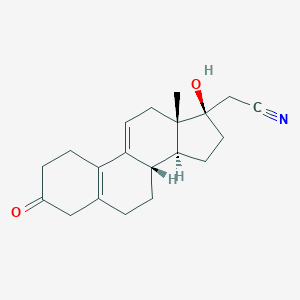

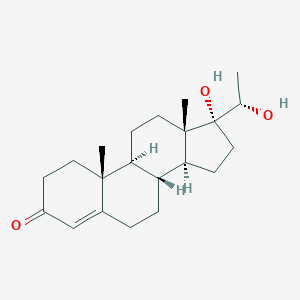

![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)